molecular formula C12H16N2O2 B14495214 N-(2-Acetamidoethyl)-2-phenylacetamide CAS No. 63226-76-6

N-(2-Acetamidoethyl)-2-phenylacetamide

Cat. No.: B14495214
CAS No.: 63226-76-6
M. Wt: 220.27 g/mol
InChI Key: VEBANBKCCCSITB-UHFFFAOYSA-N
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Description

N-(2-Acetamidoethyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to an ethyl chain, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetamidoethyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylacetic acid with ethylenediamine, followed by acetylation. The reaction typically proceeds under mild conditions, with the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction can be summarized as follows:

  • Step 1: Formation of the intermediate

    • 2-Phenylacetic acid reacts with ethylenediamine to form N-(2-aminoethyl)-2-phenylacetamide.
    • Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
  • Step 2: Acetylation

    • The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
    • Reaction conditions: Room temperature to mild heating, in the presence of a base (e.g., pyridine) to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetamidoethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids.
  • Reduction may produce primary or secondary amines.
  • Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(2-Acetamidoethyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Acetamidoethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Acetamidoethyl)acrylamide
  • N-(2-Acetamidoethyl)-N-acetylacetamide
  • 1,2-bis(2-acetamidoethyl)diaziridine

Uniqueness

N-(2-Acetamidoethyl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylacetamide moiety, combined with the acetamidoethyl chain, allows for versatile applications and interactions with various molecular targets.

Properties

CAS No.

63226-76-6

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(2-acetamidoethyl)-2-phenylacetamide

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-7-8-14-12(16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15)(H,14,16)

InChI Key

VEBANBKCCCSITB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

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